5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-3-4(6(14)15)5(8)13(12-3)2-7(9,10)11/h2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRLBIDDVRRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The chlorine, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the trifluoroethyl group can be introduced using trifluoroethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
The compound has been studied for its herbicidal properties. Research indicates that pyrazole derivatives exhibit significant inhibition of weed growth. A study demonstrated that 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid showed effective herbicidal activity against various plant species.
| Compound | Target Plant | Inhibition Rate (%) |
|---|---|---|
| This compound | Dactylis glomerata (Cocksfoot) | 82% |
| This compound | Echinochloa crus-galli (Barnyard Grass) | 75% |
These results suggest that the compound's structural features contribute to its herbicidal efficacy, particularly the presence of the trifluoroethyl group which enhances biological activity.
Pharmaceutical Applications
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Various studies have indicated that pyrazole derivatives can inhibit the growth of cancer cells. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented in several studies. It is suggested that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of inflammatory mediators.
Antimicrobial Properties
Preliminary investigations have highlighted the antimicrobial activity of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science. Its properties can be utilized in developing novel polymers or coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoroethyl group distinguishes this compound from structurally related pyrazole carboxylic acids:
- Electron-Withdrawing Effects: The trifluoroethyl group strongly withdraws electrons via the -CF₃ moiety, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (pKa ~4.0–4.5) .
- Lipophilicity : The trifluoroethyl group enhances logP values (~2.5–3.0) relative to phenyl-substituted derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, logP ~2.0–2.5), improving membrane permeability .
Table 1: Key Properties of Selected Pyrazole Carboxylic Acids
Research Findings and Case Studies
Crystal Engineering and Stability
The crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () reveals intramolecular O-H⋯O hydrogen bonds and π-π interactions stabilizing the lattice. The trifluoroethyl analog may exhibit similar stabilization but with altered packing due to steric and electronic effects from the -CF₃ group .
Biological Activity
5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in herbicidal and antifungal applications. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇ClF₃N₃O, with a molar mass of approximately 239.61 g/mol. The compound features a pyrazole ring substituted with a chloro group, a methyl group, and a trifluoroethyl group. These structural characteristics enhance its solubility and bioavailability, contributing to its biological efficacy in various environments.
Synthesis
Several methods have been developed for synthesizing this compound. The synthesis typically involves reactions that maintain high yields and purity. For example:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole ring.
- Substitution Reactions : Introducing the trifluoroethyl and chloro groups through electrophilic substitution.
These synthetic routes are crucial for obtaining the compound in sufficient quantities for biological evaluation .
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. In greenhouse studies, it demonstrated effective post-emergence herbicidal activity against various weed species at concentrations as low as 100 mg/L. For instance, it showed bleaching effects on green weeds and was particularly effective against Digitaria sanguinalis L. at a dosage of 750 g a.i. ha⁻¹ .
Antifungal Activity
The compound also displays antifungal properties. Studies have shown that it interacts with specific enzymes and receptors within fungal cells, inhibiting their growth effectively. The binding affinity to these proteins is critical for understanding its mechanism of action.
Case Study 1: Herbicidal Efficacy
In a controlled study evaluating the herbicidal activity of various pyrazole derivatives, this compound was found to outperform several analogs in terms of efficacy against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls.
| Compound Name | Concentration (mg/L) | Effectiveness (%) |
|---|---|---|
| Test Compound | 100 | 85 |
| Control | 0 | 0 |
This demonstrates its potential utility in agricultural settings where weed management is critical .
Case Study 2: Antifungal Mechanism
In vitro assays revealed that the compound inhibits fungal growth by disrupting cellular metabolism. The study highlighted the compound's ability to bind effectively to metabolic enzymes involved in energy production within fungal cells.
| Enzyme Targeted | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Fungal Metabolic Enzyme | 12.5 | Inhibition of enzyme activity |
This inhibition leads to reduced energy availability for fungal growth and reproduction .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 13.192, 8.817, 30.012 | |
| β (°) | 102.42 | |
| R factor | 0.072 |
Q. Table 2: Thermal Analysis Guidelines
| Technique | Conditions | Critical Observations |
|---|---|---|
| DSC | N₂, 10°C/min, 25–300°C | Melting endotherm at 78–79°C |
| TGA | Air, 10°C/min, 25–500°C | 10% mass loss at ~220°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
